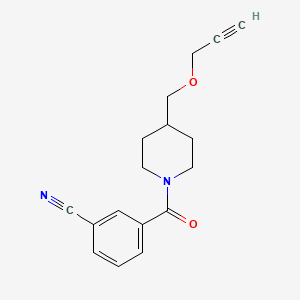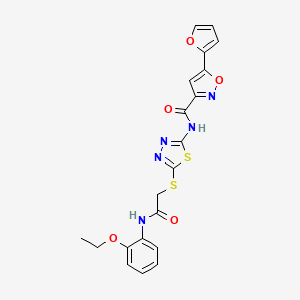
3-(4-((Prop-2-yn-1-yloxy)methyl)piperidine-1-carbonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized using techniques such as X-ray crystallography, NMR, and density functional theory (DFT) calculations. For example, the crystal structure of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was determined by X-ray crystallography, and its molecular geometry was analyzed using DFT . The molecular and crystal structures of 3-benzoyl-4-hydroxy-4-phenyl-(N-methyl)piperidine were also elucidated by X-ray diffraction .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, which are essential for their functionalization. The reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles leads to the formation of 4H-pyrano[3,2-c]pyridines, and further reactions with acetic anhydride yield fused systems . The 1,3-dipolar addition of 2-benzonitrilio-2-propanid to 7-methylthieno[2,3-c]pyridine 1,1-dioxide results in pyrroline and pyrrolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The liquid crystalline behavior of certain benzonitriles with piperidine moieties was investigated, revealing that compounds with shorter chain lengths exhibit the nematic phase, while those with longer chains show the orthorhombic columnar phase . Vibrational spectra and molecular structure studies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one provide insights into the compound's stability and reactivity .
Wissenschaftliche Forschungsanwendungen
1. Histamine H3 Antagonists
- Research indicates the development of potent H3 antagonists using compounds containing a 4-phenoxypiperidine core, similar to 3-(4-((Prop-2-yn-1-yloxy)methyl)piperidine-1-carbonyl)benzonitrile. These compounds show in vivo efficacy in models of wakefulness (Dvorak et al., 2005).
2. Antiviral and Antimicrobial Activities
- A series of new piperazine-1-carboxamides and carbothioamides have been synthesized for biological interest, demonstrating significant antiviral and antimicrobial activities (Reddy et al., 2013).
3. Synthesis of Natural Products and Pharmacological Compounds
- Piperidinedione derivatives are used in the synthesis of natural products and compounds with pharmacological interest, including antiepileptic and herbicide agents (Ibenmoussa et al., 1998).
4. Neuroleptic Agent Synthesis
- The synthesis of neuroleptic agents using piperidine derivatives has been documented, emphasizing their potential in metabolic studies (Nakatsuka et al., 1981).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-(prop-2-ynoxymethyl)piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-10-21-13-14-6-8-19(9-7-14)17(20)16-5-3-4-15(11-16)12-18/h1,3-5,11,14H,6-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDNFFJSKWXEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((Prop-2-yn-1-yloxy)methyl)piperidine-1-carbonyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-enylidene]-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2505570.png)
![2-(2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2505571.png)

![4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2505575.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2505579.png)
![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2505580.png)

![3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505582.png)


